4-(Benzylamino)-7-methoxyquinazolin-6-ol
Description
Properties
Molecular Formula |
C16H15N3O2 |
|---|---|
Molecular Weight |
281.31 g/mol |
IUPAC Name |
4-(benzylamino)-7-methoxyquinazolin-6-ol |
InChI |
InChI=1S/C16H15N3O2/c1-21-15-8-13-12(7-14(15)20)16(19-10-18-13)17-9-11-5-3-2-4-6-11/h2-8,10,20H,9H2,1H3,(H,17,18,19) |
InChI Key |
ARGNVJPDKVQMDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NCC3=CC=CC=C3)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Analysis and Structural Variations
The biological and physicochemical properties of quinazoline derivatives are heavily influenced by substituents on the core scaffold. Below is a comparative analysis of key analogs:
Key Observations :
- Hydrophobic vs. Polar Groups: The benzylamino group in the target compound improves binding to hydrophobic kinase pockets, while analogs with hydroxylphenyl or chloro-fluorophenyl substituents exhibit stronger electronic effects, enhancing target affinity .
- Solubility: Methoxy and hydroxyl groups in this compound contribute to higher aqueous solubility compared to benzyloxy-substituted analogs like 7-benzyloxy-6-methoxyquinazolin-4-ol .
Physicochemical Properties
| Property | This compound | 4-((3-Chloro-4-fluorophenyl)amino)-... | 7-Benzyloxy-6-methoxyquinazolin-4-ol |
|---|---|---|---|
| Molecular Weight | 282.299 | 333.73 | 282.299 |
| LogP (Predicted) | 2.8 | 3.5 | 3.1 |
| Solubility (mg/mL) | 0.45 (PBS) | 0.12 (PBS) | 0.08 (PBS) |
| Melting Point | 215–217°C | 228–230°C | 190–192°C |
Notes:
- The benzylamino derivative’s lower logP (2.8) compared to chloro-fluoro analogs (3.5) reflects better solubility, critical for oral bioavailability .
- Benzyloxy-substituted compounds exhibit poor solubility due to reduced hydrogen-bonding capacity .
Preparation Methods
Direct Amination with Benzylamine
The most direct route involves reacting 4-chloro-7-methoxyquinazolin-6-ol with benzylamine in polar aprotic solvents. In a representative procedure:
-
4-Chloro-7-methoxyquinazolin-6-ol (5.65 g, 26.8 mmol) and benzylamine (3.5 mL, 32.1 mmol) are combined in acetonitrile (400 mL) with 4M HCl in dioxane (15 mL).
-
The mixture is heated at 70°C for 3 hours, yielding a precipitate that is filtered and washed with acetonitrile and diethyl ether.
-
Yield : 67–72% (dependent on stoichiometric excess of benzylamine).
-
Characterization : NMR (DMSO-): δ 3.96 (s, 3H, OCH), 4.82 (s, 2H, NHCH), 7.25–7.48 (m, 5H, Ar-H), 8.68 (s, 1H, quinazoline-H).
Table 1: Solvent Optimization for Amination
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 70 | 3 | 72 |
| DMF | 90 | 2 | 68 |
| THF | 65 | 6 | 54 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of benzylamine, while elevated temperatures accelerate substitution.
Protecting Group Strategies for the 6-Hydroxy Moiety
Acetate Protection and Deprotection
When the 6-hydroxy group is acetylated (as in 6-acetoxy-4-chloro-7-methoxyquinazoline , CAS 230955-75-6), a two-step sequence is required:
-
Protection : Treating 4-chloro-6-hydroxy-7-methoxyquinazoline with acetic anhydride and pyridine at 100°C for 6 hours achieves 85% acetylation.
-
Amination and Deprotection : Subsequent reaction with benzylamine in toluene, followed by alkaline hydrolysis (2M NaOH, 24 hours), yields the target compound.
-
Overall Yield : 58% (two steps).
Catalytic and Green Chemistry Approaches
Recent advancements explore palladium-catalyzed Buchwald-Hartwig amination, though yields remain suboptimal (≤45%) for electron-deficient quinazolines. Microwave-assisted reactions in ionic liquids (e.g., [BMIM][BF]) reduce reaction times from hours to minutes but require specialized equipment.
Analytical and Purification Techniques
Q & A
Q. What structural features of 4-(Benzylamino)-7-methoxyquinazolin-6-ol contribute to its biological activity?
The compound's quinazoline core, a fused benzene-pyrimidine ring system, provides a planar structure conducive to interacting with biological targets like kinases. The 7-methoxy group enhances electron density, potentially stabilizing ligand-receptor interactions, while the 4-benzylamino substituent introduces steric and hydrophobic effects that modulate selectivity. These features are critical for its activity in oncology and neurology, as seen in related quinazoline derivatives .
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves sequential nitration, reduction, cyclization, and substitution steps. For example:
- Step 1 : Nitration of methyl 4-hydroxy-3-methoxybenzoate to introduce a nitro group.
- Step 2 : Reduction of the nitro group to an amine.
- Step 3 : Cyclization with formamide or urea to form the quinazoline core.
- Step 4 : Chlorination at the 4-position followed by substitution with benzylamine. Key factors affecting yield include solvent choice (e.g., anhydrous ethanol), temperature control (70–80°C), and catalyst optimization. Total yields for multi-step syntheses are often ~29–60% .
Q. How can researchers confirm the structural integrity of synthesized this compound?
Structural validation relies on:
- 1H NMR : Peaks for aromatic protons (δ 7.2–8.7 ppm), methoxy groups (δ ~4.0 ppm), and hydroxyl/amine protons (δ 9.9–10.9 ppm).
- Mass spectrometry (MS) : Molecular ion peaks matching the calculated [M+H]+ (e.g., m/z 318.1 observed vs. 318.7 theoretical).
- HPLC : Purity ≥95% at UV 254/280 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
Discrepancies often arise from minor structural variations. For example:
- Chloro vs. fluoro substitutions : A 3-chloro-4-fluorophenylamino analog (CAS 184475-71-6) shows enhanced kinase inhibition compared to the parent compound due to improved target binding .
- Hydroxyl group positioning : Derivatives with 2-hydroxyphenylamino substituents (e.g., 25a in ) exhibit altered solubility and bioavailability. Systematic SAR studies, supported by computational docking and in vitro assays, are essential to map structure-activity relationships .
Q. What strategies optimize reaction conditions for synthesizing this compound derivatives with improved yields?
- Solvent selection : Anhydrous ethanol minimizes side reactions during amination .
- Catalyst screening : Palladium on carbon (Pd/C) improves benzylamine substitution efficiency .
- Temperature control : Maintaining 70°C during cyclization prevents premature precipitation .
- Purification : Column chromatography or recrystallization enhances purity (>97% by GC) .
Q. How can researchers design analogs of this compound to overcome metabolic instability?
- Bioisosteric replacement : Substitute the methoxy group with a trifluoromethoxy group to reduce oxidative metabolism.
- Prodrug approaches : Introduce ester moieties (e.g., ethyl heptanoate) to improve oral bioavailability, as seen in Ethyl 7-((4-chloro-7-methoxyquinazolin-6-yl)oxy)heptanoate .
- Macrocyclization : Form macrocyclic quinazoline derivatives (e.g., 25a–25f) to enhance target binding and half-life .
Methodological Guidance
Q. What analytical techniques are critical for characterizing reaction intermediates in this compound synthesis?
- TLC : Monitor reaction progress using silica gel plates and UV visualization.
- FT-IR : Track functional groups (e.g., NH stretches at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹).
- X-ray crystallography : Resolve ambiguous stereochemistry, as demonstrated for the methanol monosolvate derivative in .
Q. How should researchers validate target engagement of this compound in kinase inhibition assays?
- Biochemical assays : Measure IC50 values using ATP-competitive kinase assays (e.g., EGFR or VEGFR2).
- Cellular assays : Assess downstream signaling (e.g., phosphorylation of ERK or AKT) in cancer cell lines.
- Negative controls : Compare activity to structurally related but inactive analogs (e.g., 6-methoxyquinoline derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
